HEPBS

Descripción general

Descripción

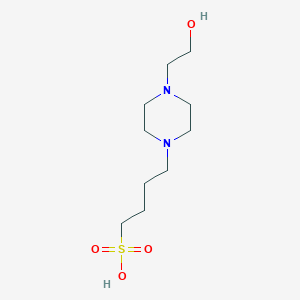

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid is a zwitterionic sulfonic acid buffering agent. It is widely used in biological and biochemical research due to its ability to maintain a stable pH in solutions, even in the presence of carbon dioxide. This compound is known for its high buffering capacity and minimal interference with biological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid typically involves the reaction of piperazine with 1,4-butane sultone in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonate ester, leading to the formation of the sulfonic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product. The final product is usually purified through recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

Substitution: The piperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperazine ring .

Aplicaciones Científicas De Investigación

HEPES in Cell Culture

HEPES is extensively used in cell culture media, particularly for its CO2-independent buffering capacity. This characteristic allows researchers to maintain a stable pH during experiments without the need for a controlled CO2 environment.

Key Applications:

- Cell Viability and Storage: HEPES enhances the viability of human lymphocytoid cell lines during storage, ensuring that cells remain functional for longer periods .

- Lysosomal Activity: Studies indicate that HEPES supplementation can boost lysosomal-autophagic activity and inflammatory signaling pathways within cells .

- Microalgal Cultures: HEPES is effective in stabilizing pH levels in both freshwater and artificial seawater media used for microalgal cultures .

Table 1: Effects of HEPES on Cell Culture Parameters

| Parameter | Effect of HEPES | Reference |

|---|---|---|

| Cell Viability | Improved survival rates | |

| Lysosomal Activity | Enhanced autophagy | |

| pH Stability | Maintained within optimal range |

HEPES in Molecular Biology

In molecular biology, HEPES serves as a crucial component in various experimental protocols, particularly those involving protein analysis and nanoparticle synthesis.

Key Applications:

- Protein Separation: HEPES enhances the efficiency of protein separation techniques such as Western blotting by providing a stable buffering environment .

- Nanoparticle Synthesis: It is used in the fabrication of silver nanoparticles, which exhibit cytoprotective properties against viral infections like HIV-1 .

- In Vitro Studies: HEPES is employed in degradation studies of magnesium-based materials, helping to maintain consistent pH levels during the experiments .

Table 2: Applications of HEPES in Molecular Biology

| Application | Specific Use | Reference |

|---|---|---|

| Protein Analysis | Optimized Western blotting | |

| Nanoparticle Fabrication | Silver nanoparticles for cytoprotection | |

| Material Degradation Studies | pH stabilization |

Clinical Applications of HEPES

HEPES also finds significant applications in clinical settings, particularly in preserving biological samples and enhancing cellular functions.

Key Applications:

- Whole Blood Preservation: In clinical trials, HEPES is critical for maintaining the integrity of fresh whole blood samples used for immunoassays and stem cell isolation .

- Embryo Culture: HEPES-buffered media are utilized for culturing porcine embryos from the one-cell stage to blastocyst, facilitating advancements in reproductive technologies .

Table 3: Clinical Applications of HEPES

| Clinical Application | Description | Reference |

|---|---|---|

| Blood Sample Preservation | Maintains sample integrity | |

| Embryo Culture | Supports development from one-cell to blastocyst stage |

Case Study 1: Enhanced Sperm Viability

A study demonstrated that adding 10 mM HEPES to storage solutions significantly prolonged the survival time of sperm cells during transport, improving fertilization rates in artificial breeding programs .

Case Study 2: Nanoparticle Development

Research involving the synthesis of silver nanoparticles using HEPES showed that these nanoparticles not only maintained stability but also exhibited protective effects against HIV-1 infected cells. This application highlights the potential therapeutic uses of HEPES-derived materials in virology .

Case Study 3: Embryo Culture Techniques

HEPES-buffered media have been successfully used to culture porcine embryos, leading to improved outcomes in reproductive technologies. This application underscores the importance of maintaining optimal pH conditions during critical developmental stages .

Mecanismo De Acción

The primary mechanism of action of 4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid is its ability to act as a buffer. It maintains a stable pH by neutralizing small amounts of acids or bases added to the solution. This buffering action is due to the presence of both acidic and basic functional groups within the molecule, allowing it to donate or accept protons as needed .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-(2-Hydroxyethyl)piperazin-1-yl)propane-1-sulfonic acid

- 2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethane sulfonic acid

- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid

Uniqueness

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid is unique due to its longer alkyl chain, which provides greater flexibility and stability in various applications. This compound also has a higher buffering capacity compared to its shorter-chain analogs, making it more effective in maintaining stable pH levels in complex biological systems .

Actividad Biológica

HEPBS, or 2-(4-Hydroxyethyl)-1-piperazinebutanesulfonic acid, is a zwitterionic compound commonly used in biological and biochemical research as a buffering agent. Its ability to maintain physiological pH levels makes it essential in various applications, particularly in cell culture and enzyme studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is characterized by its zwitterionic nature, which allows it to effectively stabilize pH in biological systems. The compound exhibits a high buffering capacity within the physiological pH range (approximately 6.8 to 7.4), making it suitable for various biological applications. The key properties include:

- Buffering Range : Effective between pH 6.8 and 7.4

- Solubility : Highly soluble in water

- Stability : Stable under physiological conditions

The mechanism of action primarily involves maintaining the ionization state of biological molecules, which is crucial for enzymatic activity and metabolic processes. By preventing drastic pH changes, this compound supports optimal conditions for cellular functions.

Antiviral Properties

Recent studies have indicated that this compound may exhibit antiviral properties, particularly against viruses such as Hepatitis B virus (HBV). Research has shown that compounds similar to this compound can interfere with viral replication and reduce the production of viral antigens.

- Inhibition of Viral Replication : this compound may enhance the efficacy of antiviral agents by maintaining optimal pH levels that support their activity.

- Reduction of Viral Load : In vitro studies have demonstrated that buffering agents can lead to a decrease in HBV DNA levels in infected cell lines.

Case Studies

-

Case Study on Hepatitis B Treatment :

A study involving a 79-year-old woman with acute Hepatitis B showed that the application of various buffering agents, including this compound, alongside antiviral treatment resulted in significant reductions in viral load and improved liver function tests within weeks . -

Experimental Models :

In animal models, this compound was used to assess its impact on liver health during HBV infection. Results indicated that maintaining physiological pH through this compound administration correlated with reduced liver inflammation and improved histological outcomes .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

4-[4-(2-hydroxyethyl)piperazin-1-yl]butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJNFONOHINEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCS(=O)(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433437 | |

| Record name | HEPBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-36-7 | |

| Record name | HEPBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPBS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of HEPBS?

A1: The molecular formula of this compound is C10H22N2O4S, and its molecular weight is 266.37 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided literature doesn't contain specific spectroscopic data, researchers typically characterize this compound using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry. []

Q3: What is the pH range where this compound is most effective as a buffer?

A3: this compound is a suitable buffer for the physiological pH range, particularly between pH 7 and 9. This makes it valuable for research involving blood, plasma, and other biological systems. [, ]

Q4: How does temperature affect the pH of this compound buffer solutions?

A4: The pH of this compound buffer solutions changes with temperature. For example, a physiological phosphate buffer solution has a pH of 7.415 at 25°C and 7.395 at 37°C. []

Q5: Can this compound be used in reactions involving cyanogen bromide (BrCN)?

A5: Caution is advised when using this compound in reactions with BrCN. Research shows that buffers containing hydroxyl groups, like this compound, can react with oligodeoxynucleotides in the presence of BrCN, potentially affecting reaction yields. []

Q6: Does this compound possess any intrinsic catalytic activity?

A6: Research has shown that Cerium-based Metal-Organic Frameworks (Ce-MOFs) of UiO-66(Ce) exhibit apyrase-like activity, catalyzing the hydrolysis of high-energy phosphate bonds in ATP and ADP. [] This discovery opens up potential applications for Ce-MOFs in modulating ATP/ADP-related physiological processes.

Q7: Can this compound be used in studies involving platelet aggregation?

A7: The apyrase-like activity of Ce-MOFs, which catalyze the hydrolysis of ADP, suggests potential applications in inhibiting ADP-induced platelet aggregation. Studies have shown significant inhibition of platelet aggregation when platelet-rich plasma was exposed to biomimetic UiO-66(Ce) films. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.